![molecular formula C16H16ClNO6S B2987476 5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid CAS No. 438021-83-1](/img/structure/B2987476.png)

5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

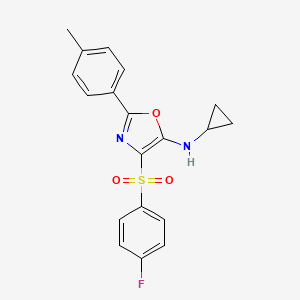

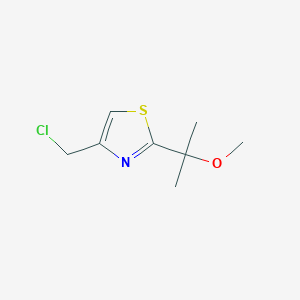

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. The molecular formula for “5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid” is not directly available, but related compounds like “5-Chloro-2,4-dimethoxyphenyl isocyanate” have a molecular formula of C9H8ClNO3 .Applications De Recherche Scientifique

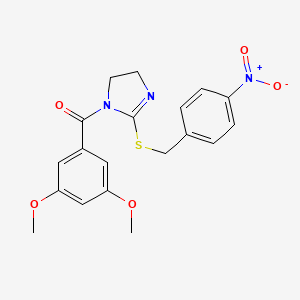

Chemical Synthesis and Modification

Research has demonstrated the synthesis of complex molecules through reactions involving sulfamoyl and benzoic acid derivatives. For example, studies on sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds highlight methods for chemical modification and the synthesis of novel chemical entities (Watanabe et al., 2010). These methodologies could be applicable to the synthesis and further modification of "5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid," especially in creating derivatives with specific functional groups that enhance desired properties or biological activities.

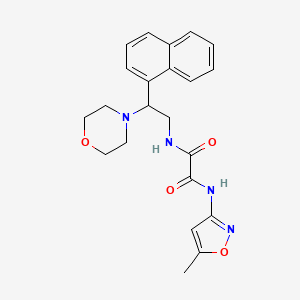

Molecular Docking and Pharmacological Evaluation

Another study focused on the synthesis, pharmacological evaluation, and molecular docking of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, highlighting their potential antibacterial activity (Siddiqui et al., 2014). Although this study does not directly discuss "5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid," the techniques and approaches used for evaluating biological activity and molecular interactions could be relevant for assessing the biological or therapeutic potential of the specified compound.

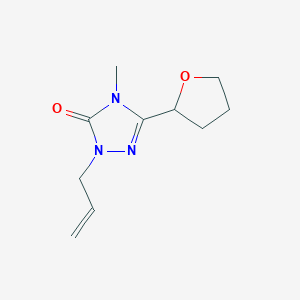

Antiviral and Antibacterial Activities

Research into the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides also provides insights into the design and evaluation of compounds with potential antiviral properties (Chen et al., 2010). This suggests avenues for the exploration of similar compounds, including "5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid," in the development of new antimicrobial or antiviral agents.

Reactivity and Stability Studies

Studies on the reactivity of sulfenic acid in proteins, like human serum albumin, offer insights into the chemical behavior and stability of sulfenic acid derivatives under physiological conditions (Turell et al., 2008). Understanding these interactions and stability profiles is crucial for the development of pharmaceutical agents, including the potential therapeutic applications of sulfamoyl-containing compounds.

Mécanisme D'action

Mode of Action

The presence of the chloro and methoxy groups on the phenyl ring may influence the compound’s binding affinity and selectivity .

Biochemical Pathways

Based on its structural features, it might be involved in pathways related to the metabolism of aromatic compounds or sulfonamides .

Pharmacokinetics

The presence of the sulfamoyl group might influence its absorption and distribution, while the chloro and methoxy groups might affect its metabolism and excretion .

Result of Action

As a potential enzyme inhibitor, it might disrupt the normal function of its target proteins, leading to changes in cellular processes .

Action Environment

Factors such as ph, temperature, and the presence of other compounds might affect its activity .

Propriétés

IUPAC Name |

5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO6S/c1-9-4-5-10(6-11(9)16(19)20)25(21,22)18-13-7-12(17)14(23-2)8-15(13)24-3/h4-8,18H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAISACWFXXLVFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)OC)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl(prop-2-yn-1-yl)amino]-2-phenylacetamide](/img/structure/B2987393.png)

![N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2987394.png)

![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2987399.png)

![5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(1E)-(hydroxyamino)methylidene]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B2987404.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide](/img/structure/B2987406.png)

![Tert-butyl N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2987413.png)